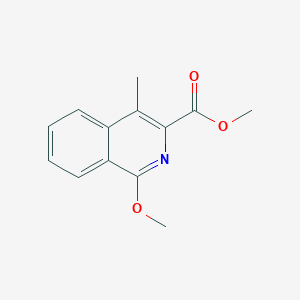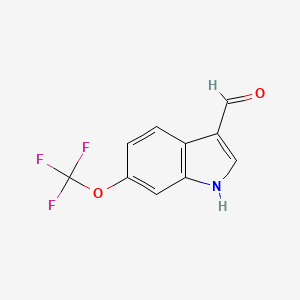![molecular formula C13H16ClNO B11874709 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid ist eine heterocyclische Verbindung mit potentiellen Anwendungen in der pharmazeutischen Chemie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein kondensiertes Pyridin- und Isochinolinsystem beinhaltet. Sie wurde auf ihre biologischen Aktivitäten und möglichen therapeutischen Anwendungen untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid beinhaltet in der Regel mehrstufige Reaktionen. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion mit der Kondensation eines Pyridinderivats mit einem Isochinolinderivat beginnen, gefolgt von Cyclisierungs- und Reduktionsschritten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung des Synthesewegs für die großtechnische Produktion umfassen. Dazu gehören die Verwendung effizienter Katalysatoren, Reaktionen mit hoher Ausbeute und skalierbare Verfahren, um sicherzustellen, dass die Verbindung in ausreichenden Mengen für die Forschung und die potenzielle therapeutische Anwendung hergestellt werden kann .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen zu einfacheren Formen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Alkylierung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion vollständig gesättigte Verbindungen erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Studien zu seinen Wechselwirkungen mit biologischen Zielstrukturen und seinem Potenzial als bioaktive Verbindung.
Medizin: Untersuchungen auf seine potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und entzündungshemmender Eigenschaften.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die an biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in zellulären Prozessen und biologischen Reaktionen führt .
Wissenschaftliche Forschungsanwendungen
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Derivate: Diese Verbindungen haben eine ähnliche kondensierte Ringstruktur und wurden auf ihre biologischen Aktivitäten untersucht.
2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl-Derivate: Diese Verbindungen weisen ebenfalls ein kondensiertes Pyridin- und Isochinolinsystem auf und haben ähnliche chemische Eigenschaften.
Einzigartigkeit
3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-on-Hydrochlorid ist aufgrund seines spezifischen Ringschmelzschemas und des Vorhandenseins eines Hydrochloridsalzes einzigartig, was seine Löslichkeit und Reaktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C13H16ClNO |
|---|---|
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11;/h1-4,13H,5-9H2;1H |
InChI-Schlüssel |
ATVRMNQQDVENIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC3=CC=CC=C3C2CC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


